molecular formula C6H7NO3S2 B2904769 5-Formyl-4-methylthiophene-2-sulfonamide CAS No. 2253639-94-8

5-Formyl-4-methylthiophene-2-sulfonamide

Cat. No.: B2904769
CAS No.: 2253639-94-8
M. Wt: 205.25
InChI Key: AXRWQRLIKNISOV-UHFFFAOYSA-N
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Description

5-Formyl-4-methylthiophene-2-sulfonamide is a chemical compound with the molecular formula C6H7NO3S2 and a molecular weight of 205.26 g/mol It is characterized by the presence of a formyl group, a methyl group, and a sulfonamide group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-4-methylthiophene-2-sulfonamide typically involves the functionalization of a thiophene ring. One common method includes the formylation of 4-methylthiophene-2-sulfonamide using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-4-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: 5-Carboxy-4-methylthiophene-2-sulfonamide

    Reduction: 5-Hydroxymethyl-4-methylthiophene-2-sulfonamide

    Substitution: Products depend on the nucleophile used, e.g., 5-Substituted-4-methylthiophene-2-sulfonamide derivatives

Scientific Research Applications

5-Formyl-4-methylthiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Formyl-4-methylthiophene-2-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 5-Formyl-2-thiophenesulfonamide
  • 4-Methylthiophene-2-sulfonamide
  • 5-Methyl-2-thiophenecarboxaldehyde

Comparison

5-Formyl-4-methylthiophene-2-sulfonamide is unique due to the presence of both a formyl group and a sulfonamide group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, 5-Formyl-2-thiophenesulfonamide lacks the methyl group, which can influence its steric and electronic properties, while 4-Methylthiophene-2-sulfonamide lacks the formyl group, affecting its ability to participate in formyl-specific reactions .

Properties

IUPAC Name

5-formyl-4-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S2/c1-4-2-6(12(7,9)10)11-5(4)3-8/h2-3H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRWQRLIKNISOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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